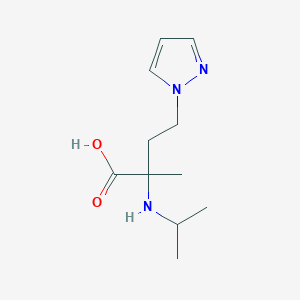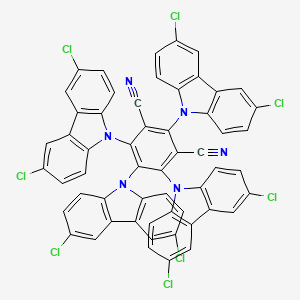
4-Chloro-1-pentyl-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-pentyl-1h-pyrazol-3-amine is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-pentyl-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1-pentylhydrazine with a suitable diketone or aldehyde under acidic or basic conditions . The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-pentyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered functional groups.
Scientific Research Applications
4-Chloro-1-pentyl-1h-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-pentyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-1H-pyrazol-3-amine: A closely related compound with similar structural features.
1-Pentyl-1H-pyrazol-3-amine: Lacks the chloro group but shares the pentyl substitution.
3-Amino-4-chloropyrazole: Another derivative with a different substitution pattern.
Uniqueness: 4-Chloro-1-pentyl-1h-pyrazol-3-amine is unique due to the presence of both the chloro and pentyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-chloro-1-pentylpyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3/c1-2-3-4-5-12-6-7(9)8(10)11-12/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
DURDPJGBVUOMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)





![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)


![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)



